N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a 3,4-dimethoxybenzyl group attached to the nitrogen atom of the indole ring, and a carboxamide group at the 6-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the 3,4-Dimethoxybenzyl Group: The 3,4-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction using 3,4-dimethoxybenzyl chloride and the indole derivative.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, to introduce different substituents.
Common Reagents and Conditions
Oxidation: DDQ in the presence of an acid catalyst.
Reduction: Sodium borohydride in an appropriate solvent such as ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Biological Studies: It is used as a probe to study various biological processes and pathways.
Chemical Biology: The compound serves as a tool for investigating the interactions between small molecules and biological macromolecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamide can be compared with other indole derivatives, such as:
N-(3,4-dimethoxybenzyl)-1H-indole-6-carboxamide: Lacks the methyl group at the nitrogen atom.
N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-3-carboxamide: Has the carboxamide group at the 3-position instead of the 6-position.
N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-5-carboxamide: Has the carboxamide group at the 5-position instead of the 6-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C19H20N2O3 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C19H20N2O3/c1-21-9-8-14-5-6-15(11-16(14)21)19(22)20-12-13-4-7-17(23-2)18(10-13)24-3/h4-11H,12H2,1-3H3,(H,20,22) |
InChI Key |
IHHSLCPMIVASCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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